molecular formula C17H17NO4S B11173845 N-(1,3-benzodioxol-5-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide

N-(1,3-benzodioxol-5-yl)-2-[(2-methoxyethyl)sulfanyl]benzamide

Cat. No.: B11173845
M. Wt: 331.4 g/mol
InChI Key: LUASKFQYZAOZLA-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the benzodioxole ring with 2-methoxyethyl halides under basic conditions.

    Formation of the Benzamide Moiety: The final step involves the coupling of the substituted benzodioxole with a benzoyl chloride derivative in the presence of a base to form the benzamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamide moiety can be reduced to form amines.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group may yield methoxyacetic acid, while reduction of the benzamide moiety may produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases, including cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    N-(2H-1,3-BENZODIOXOL-5-YL)BENZAMIDE: Lacks the methoxyethyl group, which may affect its biological activity and chemical reactivity.

    N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-HYDROXYETHYL)SULFANYL]BENZAMIDE: Contains a hydroxyethyl group instead of a methoxyethyl group, potentially altering its solubility and reactivity.

Uniqueness

N-(2H-1,3-BENZODIOXOL-5-YL)-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE is unique due to the presence of the methoxyethyl group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also impact its interaction with biological targets, leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C17H17NO4S

Molecular Weight

331.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-methoxyethylsulfanyl)benzamide

InChI

InChI=1S/C17H17NO4S/c1-20-8-9-23-16-5-3-2-4-13(16)17(19)18-12-6-7-14-15(10-12)22-11-21-14/h2-7,10H,8-9,11H2,1H3,(H,18,19)

InChI Key

LUASKFQYZAOZLA-UHFFFAOYSA-N

Canonical SMILES

COCCSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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